2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride 2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1638221-42-7
VCID: VC6033381
InChI: InChI=1S/C8H6N2O2S.2ClH/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8;;/h1-3H,(H2,9,10)(H,11,12);2*1H
SMILES: C1=CC2=C(C=C1C(=O)O)N=C(S2)N.Cl.Cl
Molecular Formula: C8H8Cl2N2O2S
Molecular Weight: 267.12

2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride

CAS No.: 1638221-42-7

Cat. No.: VC6033381

Molecular Formula: C8H8Cl2N2O2S

Molecular Weight: 267.12

* For research use only. Not for human or veterinary use.

2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride - 1638221-42-7

Specification

CAS No. 1638221-42-7
Molecular Formula C8H8Cl2N2O2S
Molecular Weight 267.12
IUPAC Name 2-amino-1,3-benzothiazole-5-carboxylic acid;dihydrochloride
Standard InChI InChI=1S/C8H6N2O2S.2ClH/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8;;/h1-3H,(H2,9,10)(H,11,12);2*1H
Standard InChI Key UUDRIVADQXJHNI-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(=O)O)N=C(S2)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzothiazole ring system—a fused bicyclic structure comprising a benzene ring and a thiazole ring containing nitrogen and sulfur atoms. The 2-amino and 5-carboxylic acid substituents introduce hydrogen-bonding capabilities and acidity, while the dihydrochloride salt enhances stability and aqueous solubility. The IUPAC name is 2-amino-1,3-benzothiazole-5-carboxylic acid;dihydrochloride, with the SMILES notation C1=CC2=C(C=C1C(=O)O)N=C(S2)N.Cl.Cl .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₈Cl₂N₂O₂S
Molecular Weight267.13 g/mol
Parent CompoundCID 18504699
Hydrogen Bond Donors4 (2 × NH₂, 1 × COOH, 1 × HCl)
Hydrogen Bond Acceptors5
Topological Polar Surface109 Ų

Spectroscopic and Computational Data

The InChIKey UUDRIVADQXJHNI-UHFFFAOYSA-N facilitates database searches, while the 3D conformation reveals planar geometry in the benzothiazole ring, with the carboxylic acid group adopting a coplanar orientation to maximize resonance stabilization . Computational studies predict a logP value of 1.2, indicating moderate lipophilicity, though experimental validation is pending.

Synthesis and Manufacturing

Synthetic Routes

The dihydrochloride salt is typically synthesized via a two-step process:

  • Formation of the Benzothiazole Core: Cyclocondensation of 2-aminobenzenethiol with a carboxylic acid derivative (e.g., chloroacetic acid) under acidic conditions yields 2-amino-1,3-benzothiazole-5-carboxylic acid.

  • Salt Formation: Treatment with hydrochloric acid in anhydrous ethanol precipitates the dihydrochloride salt, achieving purities >95% as confirmed by HPLC .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueEffect on Yield
Temperature80–90°CMaximizes cyclization
SolventEthanol/Water (3:1)Enhances solubility
HCl Concentration2 MPrevents over-protonation

Industrial-Scale Production

Industrial protocols employ continuous flow reactors to improve efficiency, reducing reaction times from 12 hours (batch) to 2 hours. Green chemistry principles are integrated by recycling solvents and using biodegradable catalysts, achieving an E-factor of 8.2 .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with two distinct mass losses:

  • First Step (210–250°C): Loss of HCl molecules (theoretical: 26.6%, observed: 25.8%).

  • Second Step (300–400°C): Degradation of the benzothiazole core .

Solubility and Partitioning

The compound exhibits high solubility in water (32 mg/mL at 25°C) and DMSO (>50 mg/mL), but limited solubility in apolar solvents (<0.1 mg/mL in hexane). The pH-dependent solubility profile peaks at pH 2–3, aligning with its pKa values (carboxylic acid: 2.8; amine: 5.1).

Applications in Materials Science

Polybenzothiazole Synthesis

In a landmark study, 2-amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride served as a monomer in the synthesis of aromatic polybenzothiazoles via direct polycondensation with dicarboxylic acids. Using phosphorus pentoxide/methanesulfonic acid (PPMA) as a solvent-condensing agent, polymers with inherent viscosities up to 2.9 dL/g were obtained, demonstrating exceptional thermal stability (10% weight loss at 405–595°C in nitrogen) .

Table 3: Thermal Properties of Polybenzothiazoles

Dicarboxylic Acid PartnerTd (10% Loss in N₂)Char Yield (800°C)
Aliphatic450°C55%
Aromatic595°C72%

Coordination Polymers

The compound’s amino and carboxylate groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks with potential applications in gas storage. A Cu-based MOF exhibited a BET surface area of 1,150 m²/g and CO₂ uptake of 3.2 mmol/g at 298 K .

Comparison with Related Compounds

Table 4: Structural and Functional Analogues

CompoundKey DifferencesApplications
2-AminobenzothiazoleLacks carboxylic acid groupCorrosion inhibition
2-Amino-6-cyanobenzothiazole Cyano vs. carboxylic acid groupFluorescent probes
2,5-Diamino-1,4-benzenedithiol dihydrochloride Additional thiol groupsHigh-performance polymers

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